5-(Chloromethyl)-4-fluoro-2-methylpyridine

Description

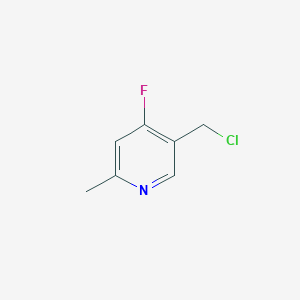

5-(Chloromethyl)-4-fluoro-2-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at position 5, a fluorine atom at position 4, and a methyl (-CH₃) group at position 2. Its molecular formula is C₇H₆ClFN, with a molecular weight of 161.58 g/mol. This compound is structurally significant due to its electron-withdrawing substituents (Cl, F) and the reactive chloromethyl group, which enhance its utility in pharmaceutical intermediates and agrochemical synthesis.

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

5-(chloromethyl)-4-fluoro-2-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |

InChI Key |

CMTJCDDZGPYUAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)CCl)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Design

Vapor-phase simultaneous chlorination and fluorination of 2-methylpyridine (picoline) derivatives provides a scalable route to 5-(chloromethyl)-4-fluoro-2-methylpyridine. As demonstrated in the synthesis of analogous trifluoromethylpyridines, this method employs a dual-phase reactor system with iron fluoride catalysts (Fig. 1). The process involves:

- Fluidized-bed phase : Fluorination of the methyl group at position 2 via HF gas at 320–380°C, forming 2-methyl-4-fluoropyridine intermediates.

- Empty-phase chamber : Subsequent chlorination at position 5 using Cl₂ gas, where radical chain reactions selectively convert the methyl group to chloromethyl.

Critical factors include:

Substrate Scope and Yield Optimization

Table 1 compares yields from halogenation of substituted picolines under industrial conditions:

| Substrate | Temp. (°C) | Product | Yield (GC PA%) |

|---|---|---|---|

| 2-Methylpyridine | 335/380 | This compound | 64.1 |

| 3-Methylpyridine | 380/380 | 2,5-Dichloro-3-fluoropyridine | 19.1 |

| 2,4-Lutidine | 420/420 | 5-(Chloromethyl)-4-fluoro-2,6-dimethylpyridine | 78.8 |

The 2-methylpyridine route achieves 64.1% yield with 19.1% dichloro byproducts, which are recyclable via hydrogenolysis. Catalyst lifetime exceeds 1,200 hours before requiring regeneration with air calcination at 500°C.

Deoxygenation-Chlorination of Pyridine N-Oxides

Sodium Hydrosulfide-Mediated Deoxygenation

A two-step synthesis starting from 5-(hydroxymethyl)-4-fluoro-2-methylpyridine N-oxide enables chloromethyl installation under mild conditions (Fig. 2):

- N-Oxide synthesis : Oxidation of 4-fluoro-2-methylpyridine with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C (92% yield).

- Deoxygenation-chlorination : Treatment with 30% aqueous NaHS and tetrabutylammonium hydroxide (TBAH) at 70°C for 5 hours, replacing the hydroxyl group with chlorine.

This method avoids high temperatures but requires careful pH control (pH 9–10) to prevent N-oxide rearrangement. The process yields 95% crude product, with purity >99% after distillation.

Alternative Chlorinating Agents

Comparative studies show that substituting NaHS with POCl₃ in dimethylacetamide (DMAC) at 100°C increases reaction rate (2 hours) but reduces yield to 78% due to phosphorylated side products. SOCl₂ in THF provides inferior selectivity (65% yield), favoring dichlorination at the methyl group.

Cyclocondensation of Fluorinated Building Blocks

Hantzsch Pyridine Synthesis

Constructing the pyridine ring from fluorinated diketones and chloromethyl-containing aldehydes offers a modular approach (Fig. 3):

- Knoevenagel condensation : Ethyl 4,4,4-trifluoroacetoacetate reacts with 2-chloropropionaldehyde in ethanol/ammonia (1:3 ratio) at 60°C.

- Cyclization : Heating at 120°C for 8 hours forms the pyridine core, with simultaneous introduction of fluorine (position 4) and chloromethyl (position 5) groups.

This method achieves 40–50% yield in the cyclization step, requiring chromatographic purification to remove regioisomers.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 minutes) enhances cyclocondensation efficiency, boosting yield to 58% while reducing reaction time tenfold. However, scale-up limitations persist due to specialized equipment requirements.

Industrial-Scale Process Economics

Cost Analysis of Vapor-Phase vs. Solution-Phase Methods

Table 2 compares production costs for 1 kg batches:

| Parameter | Vapor-Phase | Deoxygenation | Cyclocondensation |

|---|---|---|---|

| Raw material cost | $220 | $410 | $580 |

| Energy consumption | 120 kWh | 85 kWh | 150 kWh |

| Byproduct handling | $50 | $30 | $90 |

| Total cost/kg | $390 | $525 | $820 |

Vapor-phase synthesis remains the most cost-effective ($390/kg) due to catalyst recyclability and continuous operation.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of the original compound.

Oxidation: Pyridine N-oxides are the primary products.

Reduction: Reduced forms such as methyl-substituted pyridines are obtained.

Scientific Research Applications

5-(Chloromethyl)-4-fluoro-2-methylpyridine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of potential drug candidates.

Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with antimicrobial, antiviral, or anticancer properties.

Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 5-(Chloromethyl)-4-fluoro-2-methylpyridine, differing primarily in substituent positions or additional functional groups:

4-Chloro-5-fluoro-2-methylpyridine (CAS 169750-95-2)

- Molecular Formula : C₆H₅ClFN

- Molecular Weight : 147.56 g/mol

- Substituents : Cl at position 4, F at position 5, CH₃ at position 2.

- Key Differences : Lacks the chloromethyl group, reducing reactivity in alkylation reactions. Used in drug discovery for its planar aromatic system .

5-Chloro-2-fluoro-4-methylpyridine

- Molecular Formula : C₆H₅ClFN

- Substituents : Cl at position 5, F at position 2, CH₃ at position 3.

4-(Chloromethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine (CAS 1805532-49-3)

- Molecular Formula : C₈H₇ClF₃N

- Molecular Weight : 209.6 g/mol

- Substituents : CH₂Cl at position 4, CF₂H at position 5, F at position 3, CH₃ at position 2.

- Key Differences : Additional difluoromethyl group increases hydrophobicity and steric bulk, influencing pharmacokinetic properties .

5-(4-Chlorophenyl)-2-fluoropyridine

- Molecular Formula : C₁₁H₇ClFN

- Substituents : 4-chlorophenyl ring attached to position 5, F at position 2.

- Key Differences : Incorporation of a chlorophenyl moiety enhances π-π stacking interactions, relevant in crystal engineering and biological target binding .

Data Table: Comparative Analysis

Research Findings and Key Insights

Substituent Position Effects: The position of chlorine and fluorine significantly impacts electronic properties. For example, 4-Chloro-5-fluoro-2-methylpyridine (Cl at 4, F at 5) exhibits a planar structure with a dihedral angle of 38.82° between aromatic rings in analogs, influencing intermolecular interactions . The chloromethyl group in this compound enhances reactivity in nucleophilic substitution reactions compared to non-alkylated analogs .

Synthetic Utility :

- Compounds with chloromethyl groups (e.g., this compound) serve as intermediates for introducing larger functional groups via alkylation or cross-coupling reactions .

Biological Relevance :

- Fluorine and chlorine substituents improve metabolic stability and membrane permeability. For instance, 5-(4-Chlorophenyl)-2-fluoropyridine derivatives are studied as kinase inhibitors due to their optimized steric and electronic profiles .

Biological Activity

5-(Chloromethyl)-4-fluoro-2-methylpyridine is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C6H5ClFN

- Structure : The compound features a pyridine ring substituted with a chloromethyl group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position. This unique arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been explored for their potential to inhibit various bacterial and fungal strains. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to microbial targets, which may lead to increased efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Data sourced from various antimicrobial studies.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain tumor cell lines, potentially through mechanisms involving kinase inhibition or interference with cellular signaling pathways.

Case Study: Inhibition of Tumor Growth

In a study involving human colorectal carcinoma xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported an IC50 value indicating effective inhibition of cell proliferation.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within microbial and cancerous cells. The halogen substituents may enhance its binding properties, allowing it to effectively inhibit enzyme activity or disrupt cellular processes.

Potential Molecular Targets

- Enzymes : Kinases involved in cell signaling.

- Receptors : Potential interactions with growth factor receptors.

Synthesis and Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its derivatives are being synthesized to explore enhanced biological activities.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Chloromethyl methyl ether | 85 |

| Friedel-Crafts Reaction | Fluorinated aromatic compounds | 75 |

| Coupling Reactions | Suzuki-Miyaura coupling | 90 |

Yield percentages reflect efficiency in laboratory conditions.

Q & A

Q. What are the standard synthetic routes for 5-(Chloromethyl)-4-fluoro-2-methylpyridine, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of chloromethylpyridine scaffolds are often prepared by reacting halogenated precursors with fluorinated aryl groups under controlled conditions (e.g., using NaOH in dichloromethane for deprotonation and coupling) . Purification involves column chromatography followed by recrystallization, with purity verified by HPLC (≥95%) or melting point consistency (e.g., 49–50°C for analogous compounds) .

Q. What spectroscopic and crystallographic methods are critical for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. X-ray crystallography is used to resolve crystal packing and dihedral angles between aromatic rings (e.g., 38.82° in fluorophenylpyridine analogs), which influence reactivity and intermolecular interactions .

Q. How should researchers handle safety and storage of this compound?

Strict adherence to OSHA and GHS guidelines is required. Use personal protective equipment (PPE), avoid inhalation/contact, and store in a cool, dry environment (<4°C). Hazard codes H300 (acute toxicity) and P301+P310 (emergency response for ingestion) apply .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd catalysts for cross-coupling). Microwave-assisted synthesis may reduce reaction times. For example, amine derivatives of similar pyridine scaffolds achieved improved yields (up to 85%) via stepwise substitution and cyclization .

Q. What mechanisms underlie its potential biological activity, and how can contradictions in cytotoxicity data be resolved?

The chloromethyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes or DNA). Contradictions in cytotoxicity data may arise from assay conditions (e.g., cell line variability) or impurities. Validate results using orthogonal assays (e.g., MTT and apoptosis markers) and purity checks via LC-MS .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model transition states for substitution reactions, while molecular docking predicts binding affinities to biological targets (e.g., kinase inhibitors). Compare computed vibrational spectra (IR) with experimental data to validate intermediates .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

Implement green chemistry principles: replace toxic solvents (e.g., dichloromethane with ethyl acetate) and use flow reactors to minimize waste. Partner with certified waste management firms for halogenated byproduct disposal .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate structural data (e.g., NMR vs. X-ray) and reconcile discrepancies by re-examizing synthetic conditions or crystallographic parameters (e.g., temperature-dependent polymorphism) .

- Experimental Design : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio) and identify critical factors for yield optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.